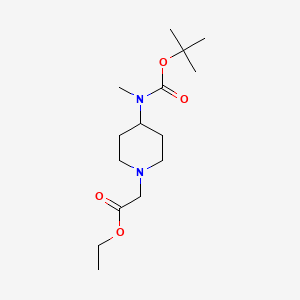

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate

Descripción

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate (CAS: 874842-63-4) is a protected piperidine derivative with a molecular formula of C₁₅H₂₈N₂O₄ and a molecular weight of 300.39 g/mol . This compound features a piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected methylamino group and an ethyl ester-functionalized acetamide side chain. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and heterocyclic chemistry .

Propiedades

Fórmula molecular |

C15H28N2O4 |

|---|---|

Peso molecular |

300.39 g/mol |

Nombre IUPAC |

ethyl 2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetate |

InChI |

InChI=1S/C15H28N2O4/c1-6-20-13(18)11-17-9-7-12(8-10-17)16(5)14(19)21-15(2,3)4/h12H,6-11H2,1-5H3 |

Clave InChI |

XNZJHNJHKJTCGY-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CN1CCC(CC1)N(C)C(=O)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(4-((terc-butoxicarbonil)(metil)amino)piperidin-1-il)acetato de etilo suele implicar la protección del nitrógeno de la piperidina con un grupo terc-butoxicarbonil (Boc). El proceso comienza con la reacción de piperidina con dicarbonato de di-terc-butilo (Boc2O) en presencia de una base como el hidróxido de sodio. La piperidina protegida con Boc resultante se hace reaccionar entonces con bromoacetato de etilo para formar el producto final. Las condiciones de reacción suelen incluir el uso de disolventes como el tetrahidrofurano (THF) y temperaturas que oscilan entre la temperatura ambiente y las condiciones de reflujo .

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados garantiza un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia. El producto final se purifica normalmente mediante técnicas como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

El 2-(4-((terc-butoxicarbonil)(metil)amino)piperidin-1-il)acetato de etilo tiene varias aplicaciones en investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.

Biología: Se emplea en el estudio de inhibidores enzimáticos y ligandos de receptores.

Medicina: Sirve como precursor en el desarrollo de fármacos farmacéuticos, especialmente aquellos que se dirigen al sistema nervioso central.

Industria: Se utiliza en la producción de agroquímicos y productos químicos especiales.

Aplicaciones Científicas De Investigación

Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

El mecanismo de acción del 2-(4-((terc-butoxicarbonil)(metil)amino)piperidin-1-il)acetato de etilo implica su interacción con dianas moleculares específicas. El grupo Boc proporciona protección estérica, permitiendo que el compuesto reaccione selectivamente con ciertas enzimas o receptores. El anillo de piperidina aumenta su afinidad de unión a estas dianas, facilitando el efecto biológico o químico deseado .

Comparación Con Compuestos Similares

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C .

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

Comparison with Structurally Similar Compounds

The following table highlights structural analogs and their distinguishing features:

Structural and Functional Differences

Ester Group Variations: The target compound uses an ethyl ester, whereas analogs like Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate and Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate feature a methyl ester.

Amino Group Substitution: The Boc-protected methylamino group in the target compound introduces steric hindrance, which may reduce nucleophilicity compared to non-methylated analogs like Ethyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-1-yl)acetate . This substitution could improve metabolic stability in pharmaceutical applications.

Heterocycle Modifications :

- Replacing piperidine with piperazine (as in 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid ) introduces an additional nitrogen atom, altering basicity and hydrogen-bonding capacity. Piperazine derivatives are often used to modulate solubility and bioavailability.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing Ethyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)piperidin-1-yl)acetate to achieve high yields?

Methodological Answer:

Synthesis typically involves multi-step reactions with strict control of temperature, solvent choice, and stoichiometry. For example:

- Step 1: Piperidine derivatives are functionalized with tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., dichloromethane or ethyl acetate) at 20–25°C .

- Step 2: Alkylation of the piperidine nitrogen using ethyl bromoacetate in the presence of a base (e.g., cesium carbonate) in polar aprotic solvents (e.g., DMF) at 50–60°C achieves moderate to high yields (75–87%) .

- Purification: Column chromatography (silica gel, gradient elution with pentane/ethyl acetate) is critical to isolate the product with >85% purity .

Basic Question: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (MW: 300.39 g/mol) and detect impurities. For example, LCMS (ESI) m/z: [M + H]⁺ should match the calculated value (301.3) .

- NMR Spectroscopy: Key signals include:

- Melting Point: Consistent with literature values (e.g., 43–44°C for analogous compounds) .

Advanced Question: How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability during synthetic workflows?

Methodological Answer:

- Role of Boc: The Boc group protects the amine during synthesis, preventing undesired side reactions (e.g., nucleophilic attacks). However, it is acid-labile, requiring cautious handling in acidic conditions .

- Stability Data:

Advanced Question: What strategies resolve contradictions in yield data between different synthetic routes?

Methodological Answer:

Discrepancies in reported yields (e.g., 86% vs. 87.2%) arise from:

- Solvent Polarity: Ethyl acetate improves solubility of intermediates compared to dichloromethane, reducing side-product formation .

- Catalyst Use: Reactions using cesium carbonate (strong base) vs. 4-methylmorpholine-2,6-dione (milder base) affect reaction efficiency .

- Validation: Replicate protocols with controlled variables (e.g., inert atmosphere, moisture-free solvents) to isolate critical factors.

Advanced Question: How can researchers mitigate the formation of synthetic by-products like de-Boc derivatives?

Methodological Answer:

- Preventive Measures:

- By-Product Analysis:

Advanced Question: What computational or experimental methods predict the compound’s solubility and bioavailability for in vitro studies?

Methodological Answer:

- LogP Calculation: Estimated LogP (octanol/water) ≈ 2.1–2.5 via software (e.g., ChemAxon), indicating moderate lipophilicity .

- Solubility Screening:

Advanced Question: How do structural analogs (e.g., ethyl piperidine-4-carboxylate derivatives) compare in reactivity and biological activity?

Methodological Answer:

- Reactivity Differences:

- Biological Relevance: Piperidine derivatives with Boc-protected amines are preferred in drug discovery for improved pharmacokinetics .

Advanced Question: What experimental protocols address unexpected degradation during long-term storage?

Methodological Answer:

- Storage Conditions:

- Stability Testing:

Advanced Question: How can researchers optimize selectivity in functionalizing the piperidine nitrogen versus other reactive sites?

Methodological Answer:

- Selective Alkylation:

Advanced Question: What troubleshooting steps are recommended for low-yielding reactions involving this compound?

Methodological Answer:

- Diagnostic Steps:

- Corrective Actions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.